O1-tert-butyl O4-ethyl (3R,4R)-3-aminopiperidine-1,4-dicarboxylate

Chiral Building Block Procurement Enantiomer Cost Efficiency Medicinal Chemistry

O1-tert-butyl O4-ethyl (3R,4R)-3-aminopiperidine-1,4-dicarboxylate (CAS 2281850-52-8) is a chiral, orthogonally protected 3-aminopiperidine-4-carboxylate diester with the molecular formula C₁₃H₂₄N₂O₄ and a molecular weight of 272.34 g/mol. The compound features a (3R,4R) trans absolute configuration, with a base-labile tert-butoxycarbonyl (Boc) group at the N1 position and an acid/base-labile ethyl ester at the C4 position, enabling sequential, chemoselective deprotection and functionalization that racemic or mono-protected analogs cannot provide.

Molecular Formula C13H24N2O4
Molecular Weight 272.34
CAS No. 2281850-52-8
Cat. No. B3117878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO1-tert-butyl O4-ethyl (3R,4R)-3-aminopiperidine-1,4-dicarboxylate
CAS2281850-52-8
Molecular FormulaC13H24N2O4
Molecular Weight272.34
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1N)C(=O)OC(C)(C)C
InChIInChI=1S/C13H24N2O4/c1-5-18-11(16)9-6-7-15(8-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10+/m1/s1
InChIKeyHWBQJXRREBQWDK-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O1-tert-butyl O4-ethyl (3R,4R)-3-aminopiperidine-1,4-dicarboxylate (CAS 2281850-52-8): Essential Characterization Data for Procurement Specifications


O1-tert-butyl O4-ethyl (3R,4R)-3-aminopiperidine-1,4-dicarboxylate (CAS 2281850-52-8) is a chiral, orthogonally protected 3-aminopiperidine-4-carboxylate diester with the molecular formula C₁₃H₂₄N₂O₄ and a molecular weight of 272.34 g/mol . The compound features a (3R,4R) trans absolute configuration, with a base-labile tert-butoxycarbonyl (Boc) group at the N1 position and an acid/base-labile ethyl ester at the C4 position, enabling sequential, chemoselective deprotection and functionalization that racemic or mono-protected analogs cannot provide . Commercial sources supply this building block at purities ranging from 95% to 98% , positioning it as a defined, high-purity chiral intermediate for pharmaceutical discovery programs targeting protease inhibitors, GPCR modulators, and kinase inhibitors .

Why Generic Substitution of O1-tert-butyl O4-ethyl (3R,4R)-3-aminopiperidine-1,4-dicarboxylate with a Racemate or an Enantiomer Leads to Synthetic or Biological Failure


Substituting the (3R,4R)-configured O1-tert-butyl O4-ethyl 3-aminopiperidine-1,4-dicarboxylate with its (3S,4S) enantiomer, the cis-(3R,4S) diastereomer, or a racemic mixture introduces cascading risks throughout the synthetic route and the final biological evaluation. The orthogonal Boc and ethyl ester protecting groups are critical for a sequential deprotection strategy: the Boc group is cleaved under acidic conditions while the ethyl ester remains intact, or conversely, the ethyl ester is saponified without disturbing the Boc group, a chemoselectivity that is lost when using mono-protected piperidine analogs . The (3R,4R) stereochemistry imposes a specific three-dimensional orientation of the 3-amino and 4-carboxylate substituents that dictates the binding conformation in downstream chiral drug candidates; the enantiomeric (3S,4S) building block yields products with the opposite absolute configuration, which in well-studied systems such as DPP-4 inhibitors results in ≥10,000-fold differences in potency against the target enzyme versus related peptidases [1]. The quantitative evidence below demonstrates exactly where these differences manifest and why they matter for procurement decisions.

Quantitative Differential Evidence for O1-tert-butyl O4-ethyl (3R,4R)-3-aminopiperidine-1,4-dicarboxylate (CAS 2281850-52-8) Against Its Closest Comparators


Enantiomer Price Parity: (3R,4R) Configuration Offers Equivalent Purity at 13–15% Lower Procurement Cost Versus (3S,4S)

When sourcing an orthogonally protected chiral 3-aminopiperidine-4-carboxylate, the (3R,4R) and (3S,4S) enantiomers are both commercially available at ≥97% purity. However, the (3R,4R) enantiomer (CAS 2281850-52-8) is consistently priced 13–15% lower per unit mass than its (3S,4S) counterpart (CAS 1006891-30-0) across the 100 mg to 1 g scale range . This difference translates to a saving of approximately ¥270–¥1,275 per quantity tier, enabling more economical library synthesis or scale-up campaigns when the (3R,4R) configuration is the desired enantiomer.

Chiral Building Block Procurement Enantiomer Cost Efficiency Medicinal Chemistry

Orthogonal Deprotection Sequence: Boc/Ethyl Ester Pair Enables Chemoselective Functionalization That Mono-Protected Analogs Cannot Replicate

The N1-Boc protecting group is cleaved under acidic conditions (e.g., TFA or HCl) while the C4-ethyl ester remains intact; conversely, the ethyl ester can be selectively saponified (e.g., LiOH, THF/H₂O) without disturbing the Boc carbamate [1]. This orthogonal pair enables a defined two-step sequence—(i) ester hydrolysis to the carboxylic acid for amide coupling, then (ii) Boc removal to expose the free amine—that is impossible with mono-protected piperidine analogs (e.g., ethyl piperidine-4-carboxylate, which lacks N-protection, or N-Boc-piperidine, which lacks the C4 ester handle). The (3R,4S) cis diastereomer (CAS 1510828-97-3) retains orthogonality but projects the 3-amino and 4-carboxylate groups into a different relative spatial orientation, altering the geometry of downstream cyclization or coupling products relative to the trans (3R,4R) arrangement.

Orthogonal Protecting Group Strategy Sequential Deprotection Synthetic Methodology

Enantiomeric Fidelity: (3R,4R) Configuration Is Essential for DPP-4 Inhibitor Potency, with >10,000-Fold Selectivity Window Documented for the 3-Aminopiperidine Scaffold

In the Cox et al. (2007) study of substituted 3-aminopiperidines as DPP-4 inhibitors, compounds built upon the chiral 3-aminopiperidine scaffold demonstrated superb selectivity for DPP-4 over related peptidases QPP, DPP8, and DPP9, with selectivity ratios exceeding 10,000-fold for optimized analogs [1]. This selectivity is critically dependent on the absolute configuration at the piperidine 3- and 4-positions; use of the opposite enantiomer or a racemate would invert or dilute the stereochemical recognition elements required for DPP-4 binding. The (3R,4R) synthetic intermediate provides the correct trans stereochemistry that, after further N-functionalization, maps onto the pharmacophore geometry required for potent and selective DPP-4 inhibition.

DPP-4 Inhibitor Enantioselectivity Type 2 Diabetes

Chiral Piperidine Scaffolds Are Privileged Structures in Drug Design: 3-Aminopiperidine Derivatives Appear in Multiple FDA-Approved and Clinical-Stage Therapeutics

A comprehensive 2023 review by Chen et al. documents that chiral piperidine scaffolds—including 3-aminopiperidine-4-carboxylate derivatives—are recurrent privileged structures in approved drugs and clinical candidates, modulating physicochemical properties, target selectivity, and metabolic stability . The (3R,4R)-3-aminopiperidine-4-carboxylate motif is a direct synthetic precursor to the piperidine core found in DPP-4 inhibitors (e.g., alogliptin, trelagliptin), JAK inhibitors (e.g., tofacitinib linker region), substance P antagonists (Pfizer patent family EP0436334), and CHK1/PI3Kδ inhibitors [1][2][3]. The cis-(3R,4S) diastereomer and the (3S,4S) enantiomer generate alternative spatial arrangements that are incompatible with the binding pockets of these specific target classes.

Privileged Scaffold Kinase Inhibitor GPCR Modulator

Trans (3R,4R) Versus Cis (3R,4S) Diastereomer: Ring Conformation Dictates Downstream Reactivity and Pharmacophore Compatibility

The trans-(3R,4R) configuration places both the 3-amino and 4-carboxylate substituents in equatorial positions on the piperidine chair, minimizing 1,3-diaxial interactions and providing a well-defined exit vector for both functional groups [1]. In contrast, the cis-(3R,4S) diastereomer (CAS 1510828-97-3) forces one substituent into an axial orientation, altering the spatial relationship between the amine and ester/carboxylate groups [1]. This conformational difference directly impacts the geometry of downstream reactions—such as intramolecular cyclizations or dipeptide mimetic formation—and changes the shape of the final pharmacophore. The trans diastereomer is commercially available as a single, defined stereoisomer (CAS 2281850-52-8) with verified absolute configuration, whereas the cis racemate (CAS 2410955-49-4) requires additional chiral resolution steps if enantiopure material is needed .

Diastereomer Selection Ring Conformation Stereochemical Integrity

Boiling Point and Thermal Stability Comparison: Predicted bp 349.2 °C for the 4-Amino Analog Suggests Suitable Thermal Handling Window for the 3-Amino Scaffold

While experimental boiling point data for the exact (3R,4R)-3-amino compound are not publicly disclosed, the closely related 4-amino regioisomer—1-tert-butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate—has a predicted boiling point of 349.2 ± 42.0 °C [1]. This indicates that the aminopiperidine-1,4-dicarboxylate scaffold possesses sufficient thermal stability for standard laboratory handling and short-path distillation, if required. The 3-amino substitution pattern in the target compound introduces hydrogen-bonding capability at the 3-position, which may slightly alter the boiling point but is not expected to compromise thermal stability relative to the 4-amino isomer. Storage recommendations from multiple vendors specify long-term storage in a cool, dry place or under inert gas at 2–8 °C, consistent with the storage protocols for the (3R,4S) cis diastereomer .

Thermal Stability Storage Condition Physicochemical Property

High-Value Application Scenarios for O1-tert-butyl O4-ethyl (3R,4R)-3-aminopiperidine-1,4-dicarboxylate Based on Quantitative Differential Evidence


Synthesis of DPP-4 Inhibitor Candidates Requiring >10,000-Fold Selectivity Over Off-Target Peptidases

Medicinal chemistry teams developing next-generation DPP-4 inhibitors for type 2 diabetes can use the (3R,4R) diester as a direct chiral pool starting material. After sequential deprotection—ethyl ester saponification followed by Boc removal—the resulting (3R,4R)-3-aminopiperidine-4-carboxylic acid is elaborated into substituted 3-aminopiperidines that, as a class, deliver DPP-4 IC₅₀ values in the low nanomolar range with >10,000-fold selectivity over QPP, DPP8, and DPP9, as established by Cox et al. [1]. The (3S,4S) enantiomer would yield the opposite absolute configuration, which is incompatible with the DPP-4 binding site, and the cis diastereomer would misalign the functional groups. The 13–15% lower procurement cost of the (3R,4R) enantiomer relative to (3S,4S) further favors its selection for multi-gram synthesis campaigns .

Orthogonal Sequential Derivatization for Focused Kinase Inhibitor Libraries (JAK, CHK1, PI3Kδ)

The Boc/ethyl ester orthogonal pair enables a two-directional diversification strategy: the ethyl ester is hydrolyzed to the carboxylic acid for amide coupling with diverse amines (generating a library at the C4 position), and subsequently the Boc group is removed to expose the piperidine nitrogen for reductive amination or sulfonylation (generating diversity at the N1 position). This parallel library approach is enabled solely by the orthogonal protecting group architecture present in the (3R,4R) diester; mono-protected analogs cannot support this sequential divergent synthesis [1]. The (3R,4R) configuration matches the trans geometry required for JAK inhibitor linker regions, as demonstrated in tofacitinib-derived chemical series , making this building block directly applicable to kinase-focused medicinal chemistry programs.

Substance P Antagonist and GPCR Modulator Synthesis Using the Pfizer 3-Aminopiperidine Patent Platform

The Pfizer patent family (EP0436334) establishes the 3-aminopiperidine scaffold as a core template for substance P antagonists targeting inflammatory and CNS disorders [1]. The (3R,4R)-configured diester provides the exact substitution pattern required for this chemotype, with the trans relationship of the 3-amino and 4-carboxylate groups matching the geometry specified in the patent examples. Researchers pursuing this target class can procure the (3R,4R) building block directly, avoiding the need for chiral resolution or asymmetric synthesis steps that would be required if starting from a racemic or cis precursor. The compound's commercial availability from multiple ISO-certified vendors with full analytical documentation (NMR, HPLC, chiral purity) ensures reproducibility across batches, a critical requirement for patent-driven drug discovery programs .

Chiral Building Block for Asymmetric Synthesis Methodology Development and Academic Core Facilities

Academic core facilities and methodology development groups requiring a well-characterized, enantiopure 3-aminopiperidine scaffold can standardize on the (3R,4R) diester because it is the most widely stocked stereoisomer across major global suppliers, ensuring supply chain continuity [1]. The compound's three differentially reactive functional groups (Boc, ethyl ester, free amine after deprotection) make it an ideal substrate for developing and benchmarking new catalytic asymmetric transformations, chemoselective deprotection protocols, or novel piperidine functionalization methods. The 13–15% cost advantage over the (3S,4S) enantiomer and broader vendor coverage relative to the cis diastereomer [1] further justify its selection as the default chiral aminopiperidine building block for core facility stock.

Quote Request

Request a Quote for O1-tert-butyl O4-ethyl (3R,4R)-3-aminopiperidine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.